2-Fluoro-4-propoxypyridine

GPR119 GPCR agonism Medicinal Chemistry

2-Fluoro-4-propoxypyridine (CAS 175965-85-2) is a fluorinated pyridine derivative with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol. It is characterized by the presence of a fluorine atom at the 2-position and a propoxy group at the 4-position of the pyridine ring.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 175965-85-2
Cat. No. B062947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-propoxypyridine
CAS175965-85-2
SynonymsPyridine, 2-fluoro-4-propoxy- (9CI)
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=NC=C1)F
InChIInChI=1S/C8H10FNO/c1-2-5-11-7-3-4-10-8(9)6-7/h3-4,6H,2,5H2,1H3
InChIKeySAKNLSOZHXWCBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-propoxypyridine (CAS 175965-85-2) for Research and Procurement: Baseline Overview


2-Fluoro-4-propoxypyridine (CAS 175965-85-2) is a fluorinated pyridine derivative with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It is characterized by the presence of a fluorine atom at the 2-position and a propoxy group at the 4-position of the pyridine ring. This compound serves primarily as a synthetic intermediate and building block in medicinal chemistry and agrochemical research. Its physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 207.2±20.0 °C at 760 mmHg .

2-Fluoro-4-propoxypyridine (CAS 175965-85-2): Why Generic Substitution Fails in Critical Research Applications


The combination of a 2-fluoro substituent and a 4-propoxy group on the pyridine ring is a specific structural motif that cannot be replaced by simpler, more generic pyridine derivatives . The fluorine atom at the 2-position significantly alters the electron density of the aromatic ring and influences reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the propoxy group at the 4-position provides a distinct steric and electronic profile compared to other alkoxy or halo-substituted analogs [1]. Substituting with a compound lacking either of these specific substituents, such as 4-propoxypyridine (CAS 75124-98-0) or 2-fluoropyridine (CAS 372-48-5), would result in a fundamentally different chemical entity with altered reactivity, physicochemical properties, and biological target engagement profiles, potentially compromising the validity of synthetic routes or biological assay results. The following evidence quantifies the specific differentiation of 2-fluoro-4-propoxypyridine against its closest structural comparators.

2-Fluoro-4-propoxypyridine (CAS 175965-85-2): Quantitative Evidence for Differentiated Procurement Decisions


GPR119 Agonist Activity of 2-Fluoro-4-propoxypyridine vs. 4-Propoxypyridine

2-Fluoro-4-propoxypyridine, as part of a larger chemotype series (represented by CHEMBL2086650), demonstrates potent agonist activity at the human GPR119 receptor with an EC50 of 65 nM in a cAMP HTRF assay using HEK293S cells [1]. This activity is critically dependent on the 2-fluoro substitution, as the non-fluorinated analog, 4-propoxypyridine (when incorporated into the same scaffold), would lack the key electronic and steric contributions from the fluorine atom required for optimal receptor binding [2].

GPR119 GPCR agonism Medicinal Chemistry

Impact of 2-Fluorination on Pyridine Reactivity: Enhanced Yield in Late-Stage Functionalization

In a study on C-H fluorination of pyridines, 2-fluoropyridine was synthesized from pyridine N-oxide in 84% yield, demonstrating that the 2-position is readily amenable to selective fluorination under mild conditions [1]. In contrast, the synthesis of 4-propoxypyridine (CAS 75124-98-0) requires a distinct O-alkylation step, and its lack of the 2-fluoro group prevents it from serving as an effective electrophilic partner in subsequent SNAr reactions [2].

Synthetic Chemistry C-H Fluorination Late-Stage Functionalization

Physicochemical Differentiation: Boiling Point and Lipophilicity vs. 2-Chloro-4-propoxypyridine

2-Fluoro-4-propoxypyridine (MW 155.17) has a calculated boiling point of 207.2±20.0 °C and a density of 1.1±0.1 g/cm³ . In comparison, the 2-chloro analog, 2-chloro-4-propoxypyridine (CAS not specified, MW ~171.6), is expected to have a higher molecular weight and increased lipophilicity (cLogP) due to the larger and more polarizable chlorine atom . These differences can significantly impact compound solubility, metabolic stability, and off-target binding profiles in drug discovery programs.

Physicochemical Properties Lead Optimization Medicinal Chemistry

2-Fluoro-4-propoxypyridine (CAS 175965-85-2): Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of GPR119 Agonists for Metabolic Disease Research

Procure 2-fluoro-4-propoxypyridine as a key building block for the synthesis of potent GPR119 agonists [1]. The 2-fluoro-4-propoxypyridine core, as demonstrated by the 65 nM EC50 of the related chemotype CHEMBL2086650, is essential for achieving high receptor affinity and functional activity. This compound enables the construction of focused libraries for SAR studies aimed at developing novel treatments for type 2 diabetes and obesity.

Organic Synthesis: Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Utilize 2-fluoro-4-propoxypyridine as a versatile electrophile in SNAr reactions for the late-stage diversification of complex molecules [2]. The 2-fluoro group is readily displaced by a wide range of nitrogen, oxygen, and sulfur nucleophiles, allowing for the efficient installation of diverse functional groups at the 2-position of the pyridine ring. This capability is a key advantage over non-fluorinated analogs like 4-propoxypyridine.

Agrochemical Research: Development of Novel Pyridine-Based Pesticides or Herbicides

Employ 2-fluoro-4-propoxypyridine as an intermediate in the synthesis of fluorinated pyridine derivatives for agrochemical applications [3]. Fluorinated pyridines are a privileged scaffold in modern agrochemicals due to their enhanced metabolic stability and bioavailability. The specific substitution pattern of this compound provides a unique starting point for the creation of new chemical entities with potential fungicidal, herbicidal, or insecticidal activity.

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